

SR2211: A Potent and Selective ROR γ Inverse Agonist for Autoimmune Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoic acid receptor-related orphan receptor gamma (ROR γ), and its isoform ROR γ t, have emerged as critical regulators of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).^{[1][2]} Th17 cells are key mediators in the pathophysiology of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.^{[1][2][3]} Consequently, ROR γ t has become a highly sought-after therapeutic target for the development of novel immunomodulatory agents.^{[4][5][6]} **SR2211** is a potent and selective synthetic ROR γ inverse agonist that has been instrumental in elucidating the therapeutic potential of targeting this pathway.^{[7][8][9]} This technical guide provides a comprehensive overview of **SR2211**, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ROR γ and Th17 Cells

ROR γ t is a ligand-dependent transcription factor that is essential for the lineage specification of Th17 cells.^{[5][10]} Upon activation, ROR γ t binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the expression of IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R).^{[11][12]} This signaling cascade is pivotal for the pro-inflammatory function of Th17 cells. Genetic ablation of ROR γ t in animal models has been shown to impair Th17 cell differentiation and protect against the development of experimental autoimmune

encephalomyelitis (EAE), a model for multiple sclerosis.[1][2][3] This has spurred the development of small molecule inhibitors, such as inverse agonists, that can suppress the transcriptional activity of ROR γ t.

SR2211: A Selective ROR γ t Inverse Agonist

SR2211 is a small molecule that functions as a potent and selective inverse agonist of ROR γ t.[7][8][13] It binds directly to the ligand-binding domain (LBD) of ROR γ t, stabilizing an inactive conformation and thereby repressing its transcriptional activity.[1] This inverse agonism leads to a significant reduction in the production of IL-17 and other Th17-associated cytokines.

Mechanism of Action

SR2211 exerts its effects through the following mechanisms:

- Direct Binding to ROR γ t LBD: **SR2211** binds to the ligand-binding domain of ROR γ t with high affinity.[1][7]
- Displacement of Coactivators: As an inverse agonist, **SR2211** promotes the dissociation of coactivator proteins and may facilitate the recruitment of corepressor proteins to the ROR γ t complex, leading to transcriptional repression.
- Stabilization of an Inactive Conformation: Hydrogen/deuterium exchange (HDX) mass spectrometry has shown that **SR2211** binding reduces the conformational mobility of the ROR γ t LBD, suggesting stabilization of an inactive state.[1]
- Suppression of Target Gene Expression: By inhibiting ROR γ t activity, **SR2211** significantly reduces the expression of key Th17 signature genes, including IL17a and IL23r.[1][8]

Quantitative Data for SR2211

The following tables summarize the key quantitative data for **SR2211** from various in vitro assays.

Parameter	Value	Assay Method	Reference
Ki	105 nM	Radioligand Binding Assay	[1][7][8]
IC50	~320 nM	GAL4-ROR γ LBD Cotransfection Assay	[1][7][8]

Table 1: Binding Affinity and Potency of **SR2211**

Target	Effect of SR2211 (5 μ M)	Cell Line	Assay Method	Reference
IL-17A mRNA Expression	Significant Reduction	EL-4	Quantitative Real-Time PCR	[1]
IL-23R mRNA Expression	Significant Inhibition	EL-4	Quantitative Real-Time PCR	[1][8]
Intracellular IL-17 Protein	Significant Inhibition	EL-4	Flow Cytometry	[1][8]

Table 2: Effect of **SR2211** on Th17-Associated Gene and Protein Expression

Nuclear Receptor	Effect of SR2211	Reference
ROR α	No significant impact on transcriptional activity	[1][7]
LXR α	Minimal activation at high concentrations	[1][7]
FXR	No effect on transcriptional activity	[7]

Table 3: Selectivity Profile of **SR2211**

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **SR2211**.

Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay is used to determine the binding affinity (K_i) of **SR2211** for ROR γ .

- Materials:
 - GST-ROR γ protein
 - [3 H]-T1317 (radioligand)
 - **SR2211** (or other test compounds)
 - Glutathione-YSi beads
 - Assay buffer
 - 96-well microplates
 - Scintillation counter
- Procedure:
 - Prepare a solution containing 1 μ g of GST-ROR γ and Glutathione-YSi beads in the assay buffer.
 - Add increasing concentrations of **SR2211** to the wells of a 96-well plate.
 - Add 5 nM of [3 H]-T1317 to each well.
 - Add the GST-ROR γ /bead solution to each well.
 - Incubate the plate for 20 hours.
 - Measure the radioactivity in each well using a scintillation counter.

- Calculate the percent radioligand bound at each concentration of **SR2211**.
- Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.[\[1\]](#)

GAL4-ROR γ LBD Cotransfection Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity of **SR2211** as an inverse agonist.

- Materials:

- HEK293T cells
- Expression plasmid for GAL4 DNA-binding domain fused to the ROR γ ligand-binding domain (GAL4-ROR γ LBD)
- Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)
- Transfection reagent
- Cell culture medium
- **SR2211** (or other test compounds)
- Luciferase assay reagent
- Luminometer

- Procedure:

- Seed HEK293T cells in a 96-well plate.
- Co-transfect the cells with the GAL4-ROR γ LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
- After 24 hours, treat the cells with increasing concentrations of **SR2211**.
- Incubate for an additional 24 hours.

- Lyse the cells and add the luciferase assay reagent.
- Measure the luminescence using a luminometer.
- Normalize the luciferase activity to a control (e.g., DMSO-treated cells).
- Determine the IC₅₀ value from the dose-response curve.[\[1\]](#)

Intracellular IL-17 Staining by Flow Cytometry

This protocol is used to quantify the effect of **SR2211** on IL-17 protein production in T cells.

- Materials:

- EL-4 murine T lymphocyte cell line
- Phorbol myristate acetate (PMA) and ionomycin
- **SR2211** (or other test compounds)
- Protein transport inhibitor (e.g., BD GolgiPlug™)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated anti-IL-17 antibody
- Flow cytometer

- Procedure:

- Pre-treat EL-4 cells with **SR2211** or vehicle (DMSO) for 20 hours.
- Stimulate the cells with PMA and ionomycin for 3 hours.[\[1\]](#)
- Add a protein transport inhibitor for the last 2 hours of stimulation to allow intracellular accumulation of IL-17.[\[1\]](#)
- Harvest the cells and wash with PBS.

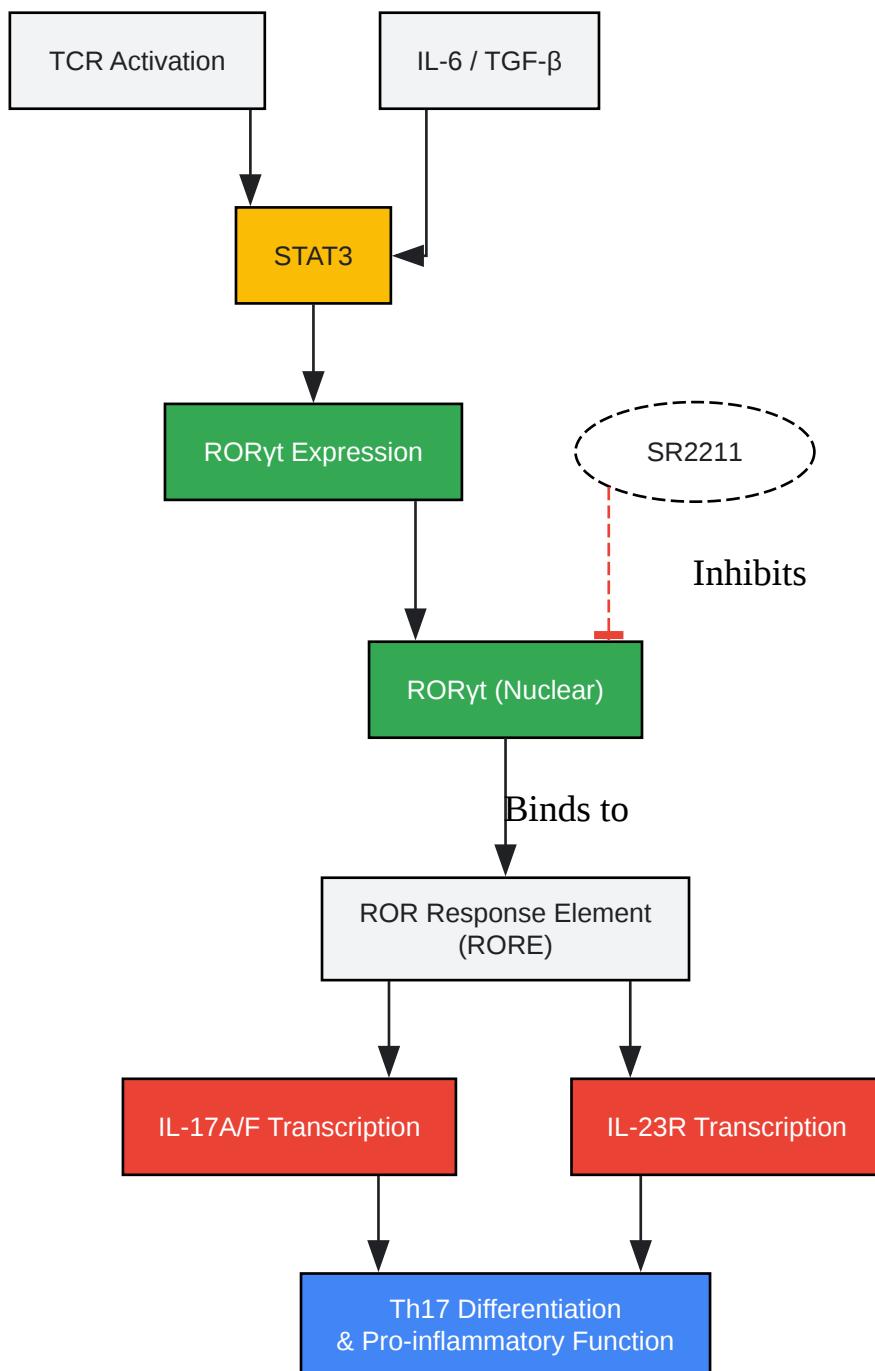
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
- Stain the cells with a fluorochrome-conjugated anti-IL-17 antibody.
- Wash the cells and resuspend in FACS buffer.
- Analyze the cells using a flow cytometer to determine the percentage of IL-17 positive cells.[\[1\]](#)

Quantitative Real-Time PCR (qPCR) for *Il17a* Gene Expression

This method is used to measure the effect of **SR2211** on the mRNA levels of *Il17a*.

- Materials:

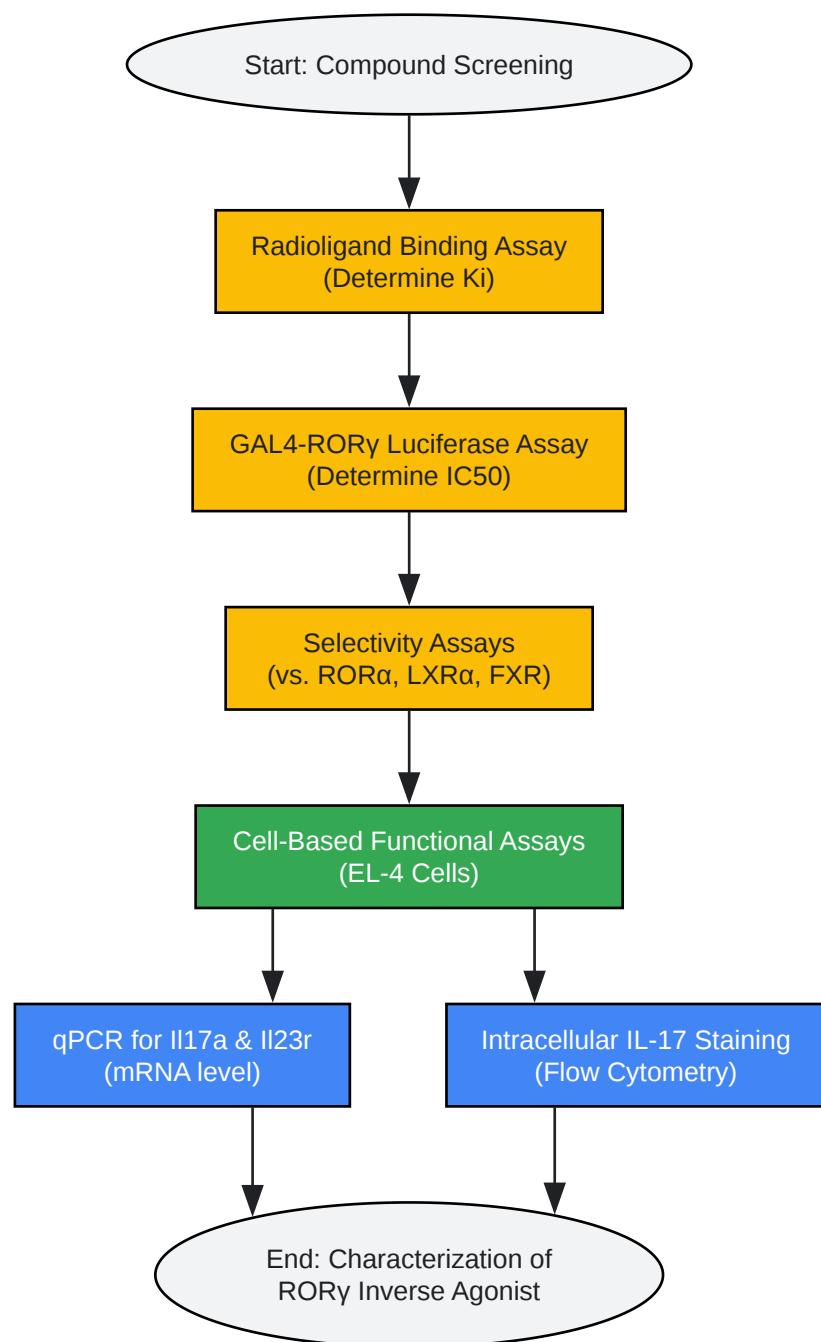
- EL-4 cells
- PMA and ionomycin
- **SR2211** (or other test compounds)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for *Il17a* and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument


- Procedure:

- Pre-treat EL-4 cells with 5 μ M **SR2211** or vehicle (DMSO) for 20 hours.[\[1\]](#)
- Stimulate the cells with PMA and ionomycin for 5 hours.[\[1\]](#)
- Harvest the cells and extract total RNA using an RNA extraction kit.

- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for IL17a and a housekeeping gene.
- Analyze the data using the $\Delta\Delta Ct$ method to determine the relative expression of IL17a mRNA, normalized to the housekeeping gene.[\[1\]](#)

Visualizations


Signaling Pathway

[Click to download full resolution via product page](#)

Caption: RORyt signaling pathway in Th17 cell differentiation.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **SR2211**.

Logical Relationship

[Click to download full resolution via product page](#)

Caption: **SR2211**'s role in the context of RORyt and autoimmunity.

Conclusion

SR2211 serves as a valuable research tool for investigating the role of the RORyt-Th17-IL-17 axis in health and disease. Its high potency and selectivity make it an excellent probe for studying the consequences of RORy inhibition in various cellular and in vivo models of autoimmune and inflammatory disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RORy and to aid in the development of next-generation immunomodulatory drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biocompare.com [biocompare.com]
- 2. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bindingdb.org [bindingdb.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. The Th17 immune response is controlled by the Rel–RORy–RORyT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. TH17 lineage differentiation is programmed by orphan nuclear receptors ROR α and RORy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Regulation of ROR γ t in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR2211: A Potent and Selective ROR γ Inverse Agonist for Autoimmune Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610972#sr2211-as-a-rorgamma-inverse-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com